molecular formula C20H25FN4O B11274429 N-butyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

N-butyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No.: B11274429
M. Wt: 356.4 g/mol
InChI Key: WNIMRIMDZGLDQZ-UHFFFAOYSA-N
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Description

N-butyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide is a synthetic compound with a complex structure that includes a piperidine ring, a pyridazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine ring, followed by the introduction of the fluorophenyl group, and finally, the formation of the piperidine ring. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-butyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: It is used in research to understand its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: The compound serves as a tool to study cellular processes and pathways.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-butyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-4-piperidinamine: Similar in structure but lacks the pyridazine ring.

    tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Contains a piperidine ring but differs in the substituents.

Uniqueness

N-butyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide is unique due to the presence of the pyridazine ring and the fluorophenyl group, which confer specific chemical and biological properties. These structural features may enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H25FN4O

Molecular Weight

356.4 g/mol

IUPAC Name

N-butyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C20H25FN4O/c1-2-3-12-22-20(26)16-10-13-25(14-11-16)19-9-8-18(23-24-19)15-4-6-17(21)7-5-15/h4-9,16H,2-3,10-14H2,1H3,(H,22,26)

InChI Key

WNIMRIMDZGLDQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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